molecular formula C7H10N2O B1370559 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol CAS No. 1100750-16-0

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

货号: B1370559
CAS 编号: 1100750-16-0
分子量: 138.17 g/mol
InChI 键: QBXYDBADRJEYEN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol (CAS: 1100750-16-0) is a bicyclic heterocyclic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.16 g/mol . Its structure comprises a fused imidazole and tetrahydropyridine ring system, with a hydroxyl group at position 4. This compound serves as a key intermediate in medicinal chemistry, particularly in nitration reactions for synthesizing bioactive derivatives (e.g., antitubercular agents) . Its storage recommendations include sealing in dry conditions at room temperature .

属性

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-6-1-2-7-8-3-4-9(7)5-6/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXYDBADRJEYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN2CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649088
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100750-16-0
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Catalytic Hydrogenation of Imidazo[1,2-a]pyridine Precursors

  • Starting from appropriately substituted imidazo[1,2-a]pyridine-3-acetamide derivatives, catalytic hydrogenation is employed to reduce the aromatic imidazo ring to the tetrahydro form.
  • Typical catalysts include palladium on charcoal (Pd/C), rhodium on alumina, or platinum oxide (PtO2).
  • The reaction is carried out in acidic media such as glacial acetic acid or ethanol with aqueous hydrochloric acid under hydrogen pressure ranging from 0.3 to 0.4 MPa.
  • After completion, the catalyst is filtered off, and the product is isolated by removal of solvents under reduced pressure, followed by recrystallization from solvents like acetonitrile or acetone to obtain the hydrochloride salt of the tetrahydroimidazo[1,2-a]pyridine derivative.
  • Example yields and melting points:
    • (4-Methoxyphenyl)-2,5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-acetamide hydrochloride: mp 254-255 °C, prepared by hydrogenation with Pd/C in glacial acetic acid.
    • (4-Methylphenyl)-2,6-dimethyl-tetrahydroimidazo[1,2-a]pyridine-3-acetamide hydrochloride: prepared by hydrogenation with Pd/C in ethanol and HCl, recrystallized from acetone.
    • (4-Chlorophenyl)-2,N,N,6-trimethyl-tetrahydroimidazo[1,2-a]pyridine-3-acetamide hydrochloride: hydrogenated using rhodium catalyst on alumina, purified by silica column chromatography.

Cyclocondensation and Functional Group Transformations

  • Cyclocondensation reactions involving 2-aminopyrimidine and 1,1,3-trichloroacetone in ethanol under reflux yield intermediate imidazo[1,2-a]pyrimidine derivatives.
  • Subsequent hydrolysis with calcium carbonate in water converts dichloromethyl intermediates to aldehydes.
  • Oxidation of aldehydes with oxone produces carboxylic acids.
  • Esterification followed by catalytic hydrogenation (PtO2, 30 psi) leads to ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives.
  • Hydrazine hydrate treatment of esters forms carbohydrazide intermediates, which upon condensation with aromatic aldehydes yield hydrazone derivatives.
  • These steps highlight a multi-step synthetic approach to functionalized tetrahydroimidazo derivatives, which can be adapted to prepare 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol analogs.
Step Starting Material Reagents/Conditions Catalyst Product Yield / Notes
1 Imidazo[1,2-a]pyridine-3-acetamide derivatives Hydrogenation in glacial acetic acid or ethanol with HCl Pd/C, Rh/Al2O3, or PtO2 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives (hydrochloride salts) High yields; recrystallization for purification
2 2-Aminopyrimidine + 1,1,3-trichloroacetone Reflux in ethanol 10 h None 2-(Dichloromethyl)imidazo[1,2-a]pyrimidine intermediate Monitored by TLC; crude used directly
3 Intermediate aldehyde Oxidation with oxone in DMF at 5°C None Imidazo[1,2-a]pyrimidine-2-carboxylic acid Moderate yield (~50%); crude used directly
4 Esterification + catalytic hydrogenation Ethanol, HCl, PtO2 at 30 psi PtO2 Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate 90% yield; purified by extraction and drying
5 Hydrazine hydrate treatment Reflux in ethanol None 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Key intermediate for further derivatization
  • The synthesized compounds are confirmed by infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and melting point analysis.
  • For example, hydrogenation products show characteristic NMR signals corresponding to tetrahydro ring protons and hydroxyl groups.
  • IR spectra confirm the presence of amide or hydroxyl functionalities.
  • These analytical techniques ensure the structural integrity and purity of the prepared compounds.
  • The hydrogenation step is crucial for converting aromatic imidazo derivatives into the tetrahydro form, which affects biological activity.
  • Choice of catalyst and solvent impacts yield and purity; Pd/C and PtO2 are preferred for selective hydrogenation.
  • The multi-step synthetic route involving cyclocondensation and oxidation provides a versatile platform for preparing diverse derivatives.
  • Purification methods such as recrystallization and silica gel chromatography are essential to isolate pure compounds suitable for pharmaceutical applications.
  • The preparation methods are adaptable for scale-up, as demonstrated in patent literature, indicating industrial relevance.

The preparation of this compound involves catalytic hydrogenation of imidazo[1,2-a]pyridine precursors under controlled conditions, often in acidic media, followed by purification steps to obtain the desired tetrahydro derivative. Alternative synthetic routes employ cyclocondensation of aminopyrimidines with halo ketones, oxidation, esterification, and hydrazide formation, enabling the synthesis of functionalized analogs. These methods are well-documented with supporting analytical data, confirming their reliability and applicability in research and pharmaceutical development.

化学反应分析

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s utility in further synthetic applications .

科学研究应用

Biological Activities

Research indicates that 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol exhibits several important biological activities:

  • Neuroprotective Effects : Studies suggest that this compound may modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative conditions .
  • Antimicrobial Properties : It has shown promise in inhibiting the growth of various pathogens, making it a candidate for developing new antimicrobial agents .
  • Cancer Therapy : The compound has been investigated for its ability to inhibit specific pathways involved in tumor growth. This suggests potential applications in cancer treatment .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

  • Pain Management : Compounds that modulate P2X7 receptors have implications in treating pain and neurodegenerative disorders. The interaction of this compound with these receptors may provide a pathway for new analgesic drugs .
  • Antituberculosis Activity : Analogous compounds have been identified as reduction analogs of bioreactive drugs like PA-824, which are under investigation for their efficacy against tuberculosis .

作用机制

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol
  • Molecular Formula : C₈H₁₂N₂O
  • Molecular Weight : 152.197 g/mol
  • Key Differences : The hydroxyl group is at position 8 instead of 6, and a methyl group is added at position 6.
(5R,6R,7S,8R)-5-(Hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol
  • Key Differences : Contains three hydroxyl groups and a hydroxymethyl substituent.
  • Impact : Demonstrated superior target selectivity in binding affinity predictions (RMSE values of 0.60 and 0.20 for first- and second-ranked targets, respectively), outperforming computational models like Pafnucy .

Core Ring Modifications

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
  • Key Differences : Pyrimidine replaces the pyridine ring.
  • Biological Activity : Hydrazone derivatives (e.g., compounds 8d , 8e , 8f ) exhibit potent antibacterial activity against E. coli and S. aureus (inhibition zones: 30–33 mm ) .
  • Mechanism : The pyrimidine ring may enhance DNA gyrase or topoisomerase IV inhibition, a common target for antibacterial agents .

Functionalized Derivatives

2-Bromo-1-(3-ethylsulfonyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone
  • Synthesis : Bromination of the parent scaffold introduces electrophilic reactivity, enabling nucleophilic substitutions for further derivatization .

Structural and Functional Insights

  • Hydroxyl Position : The 6-hydroxy derivative’s role in nitration contrasts with 8-hydroxy isomers, which may exhibit divergent metabolic stability .
  • Substituent Effects : Methyl or sulfonyl groups enhance bioavailability and target engagement, as seen in derivatives with improved RMSE scores .
  • Ring Modifications : Pyrimidine analogs broaden antibacterial scope, while benzoxazole hybrids expand therapeutic applications (e.g., antiulcer agents) .

生物活性

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol (CAS No. 1100750-16-0) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.

  • Molecular Formula : C7_7H10_{10}N2_2O
  • Molecular Weight : 138.17 g/mol
  • Purity : Typically >95% in commercial preparations.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria and fungi. The compound's mechanism involves the inhibition of nucleic acid synthesis, which is critical for microbial growth and replication.

Antiparasitic Activity

In vitro studies have shown that this compound possesses potent activity against Trypanosoma brucei and Plasmodium falciparum, with IC50_{50} values as low as 6 nM for T. brucei and 14 nM for P. falciparum . These findings suggest that this compound could be a promising candidate for the development of new antiparasitic drugs.

Neuroprotective Effects

Recent investigations have indicated that the compound may also exhibit neuroprotective effects. In models of neurodegeneration, it has been shown to reduce oxidative stress and improve neuronal survival rates. This activity is attributed to its ability to modulate calcium ion channels and reduce excitotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has identified that substituents at specific positions on the imidazo ring can enhance or diminish its biological efficacy. For example:

Substituent PositionEffect on Activity
N5 (alkyl groups)Increased potency
C4 (bulky groups)Decreased activity due to steric hindrance

These insights are crucial for designing more effective derivatives with improved pharmacological profiles .

Case Studies

  • Antiparasitic Efficacy in Animal Models :
    In a study utilizing a mouse model infected with T. brucei, administration of this compound resulted in complete cures in several cases when dosed intraperitoneally . This highlights the potential for therapeutic applications in treating parasitic infections.
  • Neuroprotective Mechanisms :
    A recent study investigated the neuroprotective effects of this compound in a rat model of induced oxidative stress. Results indicated that treatment with this compound led to significant reductions in markers of neuronal damage and inflammation .

常见问题

Q. What methodologies validate the compound's mechanism of action in enzyme inhibition studies?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD) to target enzymes (e.g., kinases). Competitive inhibition assays with ATP analogs (e.g., ADP-Glo™) confirm mechanism, while X-ray crystallography resolves binding conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。